molecular formula C12H22O4 B1359793 Diethyl isopentylmalonate CAS No. 5398-08-3

Diethyl isopentylmalonate

Cat. No. B1359793
CAS RN: 5398-08-3
M. Wt: 230.3 g/mol
InChI Key: MPJCIHOJXMCSIM-UHFFFAOYSA-N
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Description

Diethyl isopentylmalonate is a chemical compound with the molecular formula C12H22O4 . It is also known by other synonyms such as DIETHYL ISOAMYLMALONATE and Diethyl 2-isopentylmalonate .


Molecular Structure Analysis

The IUPAC name for Diethyl isopentylmalonate is diethyl 2-(3-methylbutyl)propanedioate . The InChI string is InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 . The Canonical SMILES string is CCOC(=O)C(CCC©C)C(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl isopentylmalonate has a molecular weight of 230.30 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass are both 230.15180918 g/mol .

Safety And Hazards

Diethyl isopentylmalonate should be handled with care to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

diethyl 2-(3-methylbutyl)propanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJCIHOJXMCSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202281
Record name Diethyl isopentylmalonate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl isopentylmalonate

CAS RN

5398-08-3
Record name Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Synthesis routes and methods

Procedure details

Sodium ethoxide was prepared from sodium metal (9.1 g) and freshly distilled absolute ethanol (250 ml). Diethyl malonate (63.5 g) was added to sodium ethoxide in ethanol, and the mixture was stirred at 60°-70° C. for 50 min. Isoamyl bromide (60 g) was added, and the reaction mixture was heated under reflux overnight. After the usual work-up, the resulting crude product was distilled under reduced pressure to give diethyl isoamylmalonate. Yield: 71.7 g (78%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HE Zaugg, FC Garven - Analytical Chemistry, 1958 - ACS Publications
… in diethyl ethylisopropylmalonate, diethyl sec-butylmalonate in diethyl sec-butylethylmalonate, diethyl n-butylmalonate in diethyl n-butylethylmalonate, diethyl isopentylmalonate in …
Number of citations: 8 pubs.acs.org
Y Ozoe, M Eto - Agricultural and Biological Chemistry, 1982 - jstage.jst.go.jp
Bicyclic phosphates (BPs), GABAantagonists, were prepared by reaction of the corresponding triols with phosphoryl chloride. The triols were obtained by one of the following methods:(a…
Number of citations: 32 www.jstage.jst.go.jp
AJ Sensabaugh, RH Cundiff, PC Markunas - Analytical Chemistry, 1958 - ACS Publications
… in diethyl ethylisopropylmalonate, diethyl sec-butylmalonate in diethyl sec-butylethylmalonate, diethyl n-butylmalonate in diethyl n-butylethylmalonate, diethyl isopentylmalonate in …
Number of citations: 26 pubs.acs.org
SM Carpenter, GJ Williams - ACS chemical biology, 2018 - ACS Publications
… Diethyl propylmalonate, dimethyl propargylmalonate, dimethyl isobutylmalonate, diethyl pentylmalonate, and diethyl isopentylmalonate were each saponified using the same protocol, …
Number of citations: 9 pubs.acs.org
GV Kryshtal, GM Zhdankina, SG Zlotin - Russian chemical bulletin, 2004 - Springer
A method for the synthesis of carboxylic acid derivatives containing one or two —CH 2 CH n (Me)CH n+1 CH 2 — fragments (n = 0, 1) was developed. The method is based on the …
Number of citations: 9 link.springer.com
SM Carpenter - 2018 - search.proquest.com
Polyketides are a class of natural products that are produced by enzymatic assembly lines and are diverse in both their structure and their biologically activities. The product of …
Number of citations: 2 search.proquest.com

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